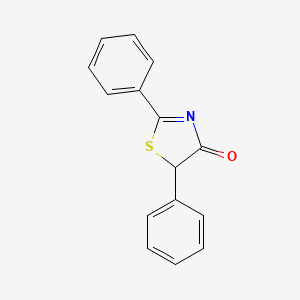

2,5-diphenyl-1,3-thiazol-4(5H)-one

Description

Overview of 1,3-Thiazol-4(5H)-one Scaffolds in Heterocyclic Chemistry

The 1,3-thiazol-4(5H)-one scaffold is a recurring motif in numerous biologically active molecules. Thiazole (B1198619) and its derivatives are known to exhibit a wide range of pharmacological activities, which has spurred extensive research into their synthesis and functionalization. The thiazolone core, in particular, serves as a versatile building block for the creation of more complex molecular architectures. Its derivatives have been investigated for various potential applications, underscoring the importance of this heterocyclic system in medicinal chemistry and drug discovery. kuey.netglobalresearchonline.net

The reactivity of the 1,3-thiazol-4(5H)-one ring is characterized by the presence of multiple functional groups: a ketone, a thioether, and an imine-like nitrogen. This arrangement allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Significance of the 2,5-Diphenyl Substitution Pattern

The phenyl groups can influence the compound's reactivity and its interaction with biological targets. Furthermore, the presence of these aromatic rings opens avenues for further functionalization, allowing for the synthesis of a diverse library of derivatives with potentially enhanced properties. Research into other 2,5-diphenyl substituted heterocyclic systems, such as oxazolines, has explored their potential applications, providing a comparative framework for understanding the role of this substitution pattern. nih.gov

Academic Research Landscape and Trajectory of 2,5-Diphenyl-1,3-thiazol-4(5H)-one

Academic interest in 2,5-disubstituted-1,3-thiazol-4(5H)-ones has been driven by the quest for new compounds with novel biological activities. Research has focused on the synthesis of various derivatives and the evaluation of their potential as therapeutic agents. Studies have explored the anticancer and antimicrobial properties of compounds featuring this scaffold. researchgate.net

The general trajectory of research in this area involves the synthesis of new analogues through the modification of the core structure and the subsequent screening of these compounds for biological activity. Spectroscopic techniques play a crucial role in the characterization of these newly synthesized molecules. While a vast body of literature exists on thiazole derivatives in general, dedicated research specifically on this compound provides a focused lens through which to understand the structure-activity relationships within this particular subclass of compounds.

Detailed Research Findings

Investigations into derivatives of the 2,5-disubstituted-1,3-thiazol-4(5H)-one scaffold have yielded promising results in the realms of anticancer and antimicrobial research. The following tables summarize some of the key findings in these areas for closely related compounds.

Anticancer Activity of Related Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |

|---|---|---|---|

| 2,5-diphenyl-1,3,4-thiadiazole derivative (4j) | HDAC1 | IC50 = 15 nM | nih.gov |

| Thiazole-5-carboxamide derivative | A-549, Bel7402, HCT-8 | Moderate activity | mdpi.com |

| Naphthalene-azine-thiazole hybrid (6a) | OVCAR-4 | IC50 = 1.569 ± 0.06 μM | nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity of Related Thiazole Derivatives

| Compound/Derivative | Microorganism | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives | Various bacteria and Candida albicans | Varied activity | nih.gov |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives | P. mirabilis, S. aureus, A. niger | Moderate to good activity | acs.org |

| 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles | Gram-positive and Gram-negative bacteria | Varied activity | mdpi.com |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium or bacteria.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-diphenyl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCVXHJHHJKYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Diphenyl 1,3 Thiazol 4 5h One

Classical Approaches and Mechanistic Aspects

The foundational methods for constructing the thiazolone core of 2,5-diphenyl-1,3-thiazol-4(5H)-one have traditionally relied on cyclocondensation reactions. These methods are well-established and offer fundamental insights into the formation of the thiazole (B1198619) ring system.

Cyclocondensation Reactions Utilizing Thioamides and α-Halo Carbonyl Compounds

The most prominent classical route to thiazole derivatives is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide with an α-halo carbonyl compound. wikipedia.orgnih.gov For the specific synthesis of this compound, this reaction employs thiobenzamide (B147508) and an α-halo derivative of phenylacetic acid, such as 2-bromo-2-phenylacetic acid.

The mechanism of this reaction begins with a nucleophilic attack by the sulfur atom of the thioamide on the halogen-bearing α-carbon of the carbonyl compound, proceeding via an SN2 pathway to form an intermediate S-alkylated thioimidate. youtube.com This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting hydroxythiazoline intermediate yields the final thiazolone product. youtube.com The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.govwikipedia.org Kinetic studies have shown that this reaction typically follows a second-order rate constant with respect to both the thioamide and the α-halo carbonyl compound. researchgate.net

A general representation of the Hantzsch synthesis for a thiazol-4(5H)-one is outlined below:

Step 1: Nucleophilic attack of the thioamide sulfur on the α-carbon of the α-halo acid derivative.

Step 2: Formation of an S-alkylated intermediate.

Step 3: Intramolecular cyclization via nucleophilic attack of the nitrogen on the carbonyl carbon.

Step 4: Elimination of a water molecule to form the this compound ring.

The synthesis of the related compound 2-phenylthiazol-4(5H)-one hydrobromide has been achieved by refluxing thiobenzamide and bromoacetic acid in ethyl acetate (B1210297). mdpi.com

Reactions Involving Thioureas and Dithiooxamides

Thiourea (B124793) and its derivatives are also key precursors in thiazole synthesis. wikipedia.org The reaction of thioureas with α-halo carbonyl compounds, such as α-halo ketones or esters, is a common method for producing 2-aminothiazoles or related thiazolidinone structures. nih.govnih.govmdpi.com For instance, reacting substituted thioureas with ethyl α-bromoacetate in ethanol (B145695), followed by cyclization mediated by sodium acetate, can yield thiazol-4(5H)-one derivatives. Similarly, the reaction of thiourea with monochloroacetic acid in an aqueous potassium carbonate solution can produce thiazolone structures. nih.gov

While direct synthesis of this compound from unsubstituted thiourea is less common as it typically yields a 2-amino group, appropriately substituted thioureas can be employed. The reaction mechanism is analogous to the Hantzsch synthesis, involving the formation of an isothiouronium salt intermediate which then undergoes cyclization. wikipedia.orgresearchgate.net

The use of dithiooxamide (B146897) in reactions with compounds like 2,3-dichloro-1,4-naphthoquinone has been noted, although this typically leads to the formation of more complex fused heterocyclic systems rather than simple thiazolones. nih.gov

Modern Synthetic Strategies

Contemporary approaches to the synthesis of this compound focus on improving efficiency, atom economy, and procedural simplicity through methods like one-pot reactions and the use of advanced catalytic systems.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules like thiazoles from simple starting materials in a single step, avoiding the isolation of intermediates. ijcce.ac.ir This approach is lauded for its efficiency and adherence to the principles of green chemistry. bepls.com

One such method involves a three-component reaction of a tertiary thioamide, an α-haloketone, and ammonium (B1175870) acetate, which can be performed under solvent-free conditions either thermally or with microwave irradiation to produce thiazole derivatives in high yields. researchgate.net Another example is the lactic acid-mediated tandem one-pot synthesis of 2-aminothiazoles from aralkyl ketones, which are first brominated in situ before reacting with thiourea. tandfonline.com While this yields a 2-amino derivative, the principle demonstrates the potential for one-pot strategies.

A microwave-assisted one-pot, three-component synthesis has been reported for producing 2-(hydrazinyl)-5-(hydrazono)thiazol-4(5H)-one derivatives by reacting an acetyl pyrazole (B372694), thiosemicarbazide (B42300), and an ethyl (N-arylhydrazono)-chloroacetate. nih.gov These examples highlight the versatility of MCRs in constructing the thiazolone scaffold.

Catalytic Synthesis Methods

The use of catalysts can significantly enhance the rate and selectivity of thiazole synthesis. Various catalysts have been explored for the Hantzsch reaction and related cyclocondensations. For example, silica-supported tungstosilisic acid has been used as a reusable, eco-friendly catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. bepls.com

Iron catalysts have been employed for the multicomponent synthesis of substituted diphenyl thiazoles through a cross-dehydrogenative coupling (CDC) mechanism. bepls.com Furthermore, copper-catalyzed cyclization reactions have been developed for obtaining thiazoles from starting materials like oximes, anhydrides, and potassium thiocyanate. mdpi.com Alkaline earth metals have also shown catalytic activity in the synthesis of substituted thiazoles from tert-alcohols and thioamides. acs.org While not a direct synthesis of the thiazolone ring, bifunctional phosphines have been used as powerful catalysts in enantioselective reactions involving 5H-thiazol-4-ones, demonstrating the potential for catalytic manipulation of this heterocyclic system. rsc.org

Table 1: Comparison of Catalytic Methods for Thiazole Synthesis

| Catalyst Type | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Silica Supported Tungstosilisic Acid | One-pot multi-component Hantzsch synthesis | Reusable, eco-friendly, high yield | bepls.com |

| Iron-Catalyst | Multicomponent reaction via Cross-Dehydrogenative Coupling (CDC) | Green, efficient | bepls.com |

| Copper-Catalyst | Cyclization of oximes, anhydrides, and KSCN | Alternative pathway to thiazole ring | mdpi.com |

| Alkaline Earth Catalysts | Reaction of tert-alcohols with thioamides | Chemo- and stereoselective | acs.org |

| Bifunctional Phosphines | Enantioselective γ-addition of 5H-thiazol-4-ones | High enantioselectivity | rsc.org |

Precursor Synthesis and Reaction Optimization

The synthesis of the requisite thiobenzamide precursor can be achieved through various established methods. organic-chemistry.org A common laboratory method involves the treatment of the corresponding amide (benzamide) with a thionating agent like phosphorus pentasulfide or Lawesson's reagent. researchgate.net The Kindler thioamide synthesis, a three-component reaction between an aldehyde (benzaldehyde), an amine (ammonia or an amine source), and elemental sulfur, offers another direct route. organic-chemistry.org

The α-halo-phenylacetic acid precursor is typically prepared by the halogenation of phenylacetic acid or its derivatives. For example, α-bromination can be achieved using N-Bromosuccinimide (NBS) or elemental bromine under appropriate conditions. wikipedia.org

Optimization of the main cyclocondensation reaction is crucial for maximizing yield and purity. Studies often involve screening various parameters as shown in the table below.

Table 2: Parameters for Reaction Optimization in Thiazole Synthesis

| Parameter | Variables | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | Ethanol, Toluene, Tetrahydrofuran (THF), Water, PEG-400 | Affects solubility, reaction rate, and yield. Polar solvents can facilitate ionic intermediates. | researchgate.netbepls.comsemanticscholar.org |

| Base | Triethylamine, Sodium Acetate, Potassium Carbonate, Pyridine | Promotes deprotonation and facilitates cyclization. | mdpi.comsemanticscholar.org |

| Temperature | Room temperature to reflux | Higher temperatures generally increase reaction rates but can lead to side products. | researchgate.netresearchgate.net |

| Catalyst | Acid catalysts, metal catalysts, organocatalysts | Can increase reaction rate, yield, and selectivity (e.g., enantioselectivity). | bepls.comrsc.org |

| Energy Source | Conventional heating, Microwave irradiation, Ultrasonic irradiation | Alternative energy sources can dramatically reduce reaction times and improve yields. | bepls.comresearchgate.net |

For instance, in a one-pot synthesis of a related thiadiazole, the yield was optimized by varying the amount of Lawesson's reagent, the type of solvent (toluene was found to be superior to THF and ethanol), and the addition of different bases. semanticscholar.org Similarly, the development of a lactic acid-mediated synthesis of 2-aminothiazoles involved optimizing the acid catalyst, solvent, and temperature to achieve high yields in short reaction times. tandfonline.com Such optimization studies are key to developing robust and efficient synthetic protocols for this compound.

Control of Stereochemistry and Regioselectivity in this compound Formation

The synthetic approaches to this compound and its derivatives often present challenges and opportunities regarding the control of stereochemistry and regioselectivity. The inherent structural features of the thiazolone ring and the nature of the reactions employed play a crucial role in determining the final architecture of the molecule.

The formation of the 2,5-disubstituted thiazole ring itself is a matter of regioselectivity. Various synthetic strategies have been developed to ensure the desired placement of the phenyl groups at the C2 and C5 positions. One common method involves the reaction of thiobenzamide with a 3-bromo-3-phenylpyruvic acid derivative, which directs the regiochemistry of the final product.

Stereochemistry in the context of this compound primarily relates to the geometry of exocyclic double bonds when the 5-position is further functionalized, for instance, in the formation of 5-ylidene derivatives. The Knoevenagel condensation of this compound with aldehydes or ketones can lead to the formation of E/Z isomers. The stereochemical outcome of these reactions is influenced by factors such as the reaction conditions (e.g., catalyst, solvent, temperature) and the steric and electronic properties of the reactants.

For example, in the synthesis of (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives, the geometry of the double bond has been determined using 1H-coupled 13C NMR spectra, specifically analyzing the 3JC,Hβ coupling constant. nih.gov This indicates that specific isomers can be selectively synthesized or identified.

Furthermore, photochemical reactions of related 2-phenyl-4-aryliden-5(4H)-thiazolones have demonstrated high stereoselectivity. acs.org The [2+2]-photocycloaddition of the exocyclic C=C bonds leads to the formation of dispirocyclobutanes with a high degree of stereocontrol, favoring the ε-isomer (1,3 head-to-tail syn coupling). acs.org While this is a reaction of a derivative, it highlights the potential for stereocontrolled transformations of the thiazolone core.

Tautomerism is another key stereochemical consideration. Thiazol-4(5H)-ones can exist in different tautomeric forms, such as the amino/imino or enol/keto forms, depending on the substitution pattern. researchgate.netresearchgate.net The equilibrium between these tautomers can be influenced by the solvent, pH, and the electronic nature of the substituents. Careful control and characterization are necessary to ensure the desired tautomer is the major product.

The regioselectivity in the functionalization of the pre-formed this compound ring is also a critical aspect. For instance, electrophilic substitution reactions will be directed to specific positions based on the electron distribution within the heterocyclic ring.

The following table summarizes key findings related to the stereochemical and regiochemical control in the synthesis of this compound and its derivatives.

| Reaction Type | Key Aspect | Controlling Factors | Outcome | Reference |

| Knoevenagel Condensation | Stereoselectivity (E/Z isomers) | Catalyst, solvent, temperature, reactant structure | Selective formation of specific isomers | nih.gov |

| [2+2] Photocycloaddition | Stereoselectivity | Wavelength of light, reaction medium | High stereoselectivity for the ε-isomer | acs.org |

| Tautomerism | Tautomeric Equilibrium | Solvent, pH, substituent electronics | Predominance of a specific tautomeric form | researchgate.netresearchgate.net |

Derivatization and Structural Modifications of the 2,5 Diphenyl 1,3 Thiazol 4 5h One Core

Functionalization at the 5-Position (e.g., 5-Arylidene Derivatives)

The methylene (B1212753) group at the C5-position of the 2,5-diphenyl-1,3-thiazol-4(5H)-one ring is an active site, making it a prime target for functionalization. chemistryjournal.net A common and effective method for this is the introduction of an arylidene moiety, creating 5-arylidene derivatives.

The Knoevenagel condensation is a widely employed and efficient method for the synthesis of 5-arylidene-2,5-diphenyl-1,3-thiazol-4(5H)-one derivatives. nih.gov This reaction involves the condensation of the active methylene group at the C5-position of the thiazolidinone core with various aldehydes or ketones. nih.gov The reaction is typically carried out in the presence of a basic catalyst, such as piperidine (B6355638) or triethylamine, in a suitable solvent like ethanol (B145695). nih.govbiointerfaceresearch.com

For instance, the condensation of 2-phenylthiazol-4(5H)-one with a variety of substituted benzaldehydes in refluxing ethyl alcohol with piperidine as a catalyst has been shown to produce (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives in yields ranging from 41–81%. nih.gov Similarly, 5-arylidene-2-(4-acetamidophenylimino)thiazolidine-4-one derivatives have been synthesized via the Knoevenagel condensation. mdpi.com The reaction of 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one with various aryl aldehydes in acetic acid with ammonium (B1175870) acetate (B1210297) as a catalyst also yields the corresponding 5-arylidene derivatives. scielo.br

The versatility of the Knoevenagel condensation allows for the introduction of a wide range of substituents on the arylidene moiety, which in turn influences the biological properties of the resulting compounds. mdpi.comnih.gov

Table 1: Examples of Knoevenagel Condensation for the Synthesis of 5-Arylidene Derivatives

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Catalyst | Solvent | Product | Reference |

| 2-Phenylthiazol-4(5H)-one | Substituted Benzaldehydes | Piperidine | Ethyl Alcohol | (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one derivatives | nih.gov |

| 2-[(4,5-Diphenylthiazol-2-yl)imino]thiazolidin-4-one | Aryl Aldehydes | Ammonium Acetate | Acetic Acid | 5-Arylidene-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives | scielo.br |

| 2,4-Dioxothiazolidine derivatives | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Piperidine | Ethanol | Ethyl 2-((Z)-2,4-dioxo-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidin-3-yl)acetate | nih.gov |

| Isatin derivatives | 2-Phenylamino)thiazol-4(5H)-one | Triethylamine/Malononitrile | Ethanol | 5-(2-Oxoindolin-3-ylidene)-2-(phenylamino)thiazol-4(5H)-one | biointerfaceresearch.com |

The Knoevenagel condensation of this compound with aldehydes results in the formation of a new double bond at the 5-position, leading to the possibility of E/Z stereoisomerism. nih.govsrce.hr The stereochemical outcome of this reaction is of significant interest as different isomers can exhibit distinct biological activities.

In many reported syntheses of 5-arylidene derivatives of thiazol-4(5H)-ones, the reaction proceeds with high stereoselectivity, often yielding the thermodynamically more stable Z-isomer exclusively or as the major product. nih.gov The geometry of these trisubstituted alkenes can be determined using spectroscopic techniques, particularly through the analysis of coupling constants in 1H-coupled 13C NMR spectra. nih.gov For example, the double-bond geometry of (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives was confirmed based on the 3JC,Hβ coupling constant. nih.gov

While the Z-isomer is commonly favored, the reaction conditions, including the choice of catalyst and solvent, can influence the stereochemical outcome. It's important to note that E/Z isomerism can also occur in related systems without a traditional double bond, highlighting the complexity of stereochemistry in these heterocyclic compounds. srce.hr

Modifications at the 2-Position

The 2-position of the this compound core offers another avenue for structural diversification. While the parent compound has a phenyl group at this position, modifications can involve the introduction of different substituents or even the incorporation of the thiazolone ring into a larger heterocyclic system via this position.

For example, studies have shown the synthesis of 2-(diphenylamino)thiazol-4(5H)-one, where a diphenylamino group is present at the 2-position. evitachem.com This modification can be achieved through various synthetic routes and can lead to compounds with altered electronic and steric properties, potentially influencing their biological activity.

Furthermore, the 2-position can serve as a point of attachment for other heterocyclic rings. For instance, pyrazolyl-thiazole derivatives have been synthesized where a pyrazole (B372694) moiety is linked to the 2-position of the thiazole (B1198619) ring. nih.govd-nb.info These hybrid molecules combine the structural features of both heterocyclic systems, which can result in synergistic or novel biological effects. nih.gov

Introduction of Substituents on Phenyl Moieties

The two phenyl rings on the this compound scaffold provide ample opportunity for the introduction of various substituents. These modifications can be made to either the phenyl group at the 2-position or the one at the 5-position, or both. The nature and position of these substituents can significantly impact the physicochemical properties and biological activity of the resulting derivatives.

Common strategies for introducing substituents on the phenyl rings involve starting with appropriately substituted raw materials. For example, to synthesize derivatives with substituents on the C2-phenyl ring, a substituted thiobenzamide (B147508) can be used as a starting material. nih.gov Similarly, to introduce substituents on the C5-phenyl ring, a substituted benzaldehyde (B42025) can be used in the Knoevenagel condensation. nih.gov

A wide variety of substituents can be introduced, including electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., halogens, nitro). nih.govijcce.ac.ir For instance, the synthesis of (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives with various substituents on the benzylidene phenyl ring has been reported, including bromo and di-bromo substitutions. nih.gov The presence of these substituents has been shown to have a dramatic effect on the biological activity of the compounds. nih.gov

Incorporation into Fused Heterocyclic Systems (e.g., Thiazolidinones, Pyrazoles)

The this compound core can be incorporated into more complex, fused heterocyclic systems. This strategy allows for the creation of novel molecular architectures with potentially enhanced or entirely new biological activities. Common examples include the fusion with other heterocyclic rings like thiazolidinones and pyrazoles. nih.govarkat-usa.org

One approach involves using the this compound as a building block for the synthesis of fused systems. For example, the reaction of 2-imino-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4(H)one with benzylamine (B48309) has been shown to yield an imidazolidin-4(H)one derivative. eurjchem.com

Another strategy involves the synthesis of hybrid molecules where the thiazol-4(5H)-one ring is linked to another heterocyclic system. For example, numerous studies have reported the synthesis of thiazolyl-pyrazole derivatives. nih.govnih.gov These compounds can be synthesized through various methods, such as the reaction of a pyrazole-1-carbothioamide with ethyl chloroacetate (B1199739) to form a thiazol-4(5H)-one ring attached to the pyrazole. nih.gov The resulting compounds combine the structural features of both thiazoles and pyrazoles, which are known to exhibit a wide range of biological activities. ijcce.ac.irmdpi.com

Furthermore, the thiazol-4(5H)-one core can be part of a larger fused system like thiazolo[5,4-d]thiazole. researchgate.net These fused structures often exhibit enhanced planarity and extended π-conjugation, which can influence their photophysical and electronic properties. researchgate.net

Table 2: Examples of Fused Heterocyclic Systems Incorporating the Thiazol-4(5H)-one Moiety

| Fused/Linked Heterocycle | Synthetic Strategy | Resulting Compound Type | Reference |

| Imidazolidin-4(H)one | Reaction of 5-arylmethylene-2-iminothiazolidin-4-one with benzylamine | Fused imidazothiazolidinone | eurjchem.com |

| Pyrazole | Reaction of pyrazole-1-carbothioamide with ethyl chloroacetate | Thiazolyl-pyrazole derivative | nih.gov |

| Thiazolidinone | Cycloaddition of N-thiocarbamoyl 2-pyrazolines with chloroacetic acid | 2-Pyrazolinyl-1,3-thiazol-4(5H)-one | arkat-usa.org |

| Thiazolo[5,4-d]thiazole | One-pot reaction of dithiooxamide (B146897) with pyrazole-4-carbaldehydes followed by oxidation | 2,5-Bis(pyrazol-4-yl) ijcce.ac.irthiazolo[5,4-d] ijcce.ac.irthiazole | researchgate.net |

Strategies for Combinatorial Library Generation

The development of combinatorial libraries of this compound derivatives is a powerful strategy for the efficient discovery of new bioactive compounds. By systematically varying the substituents at different positions of the thiazolone scaffold, large numbers of analogs can be rapidly synthesized and screened for desired biological activities.

A key approach to generating these libraries is through multi-component reactions, where several starting materials are combined in a single step to create a diverse set of products. ijcce.ac.ir This method is highly efficient and allows for the exploration of a large chemical space.

The derivatization strategies discussed in the previous sections, such as the Knoevenagel condensation and the introduction of substituents on the phenyl rings, are well-suited for combinatorial synthesis. For example, a library of 5-arylidene derivatives can be generated by reacting a single this compound core with a diverse set of aldehydes. nih.gov Similarly, libraries can be created by varying the substituents on the phenyl rings at the 2- and 5-positions.

The synthesis of a combinatorial library of 2,5-disubstituted-1,3,4-oxadiazole analogues, a related heterocyclic system, has been reported to be successful in identifying potent tyrosinase inhibitors. ijpsjournal.com This demonstrates the potential of combinatorial approaches for discovering new drug candidates based on heterocyclic scaffolds.

Advanced Spectroscopic and Structural Elucidation of 2,5 Diphenyl 1,3 Thiazol 4 5h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,5-diphenyl-1,3-thiazol-4(5H)-one derivatives, offering detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR for Chemical Shift and Coupling Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the molecular structure of these thiazolone derivatives.

In the ¹H NMR spectrum of 2-(3,5-diphenyl-4,5-dihydropyrazol-1-yl)-thiazol-4(5H)-one, the protons of the thiazolone ring's methylene (B1212753) group appear as a singlet at 3.85 ppm. nih.gov The aromatic protons from the two phenyl rings resonate in the multiplet region between 7.21 and 7.85 ppm. nih.gov For other derivatives, such as those with pyrazole (B372694) substituents, the NH protons can appear as broad singlets at chemical shifts as high as 11.53 ppm in DMSO-d₆. nih.gov

The ¹³C NMR spectra provide complementary information. For instance, in N-4-dinitrophenyl-N'-(6-chloronicotinoyl)thiourea, a precursor to some thiazole (B1198619) derivatives, the ethyl fragment carbons appear at 15.29 ppm (methyl) and 33.85 ppm (methylene). researchgate.net In thiazol-4(5H)-one derivatives, the carbonyl carbon (C-4) signal is typically found around 160 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thiazolone Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2-(3,5-Diphenyl-4,5-dihydropyrazol-1-yl)-thiazol-4(5H)-one Methylene (He) | 3.85 (s) | - |

| 2-(3,5-Diphenyl-4,5-dihydropyrazol-1-yl)-thiazol-4(5H)-one Aromatic (Ar-H) | 7.21-7.85 (m) | - |

| Thiazol-4(5H)-one Carbonyl (C=O) | - | ~160 |

| N-4-dinitrophenyl-N'-(6-chloronicotinoyl)thiourea Ethyl (CH₃) | 1.18 (t) | 15.29 |

| N-4-dinitrophenyl-N'-(6-chloronicotinoyl)thiourea Ethyl (CH₂) | 4.09 (q) | 33.85 |

Data sourced from multiple studies. nih.govresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.

HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections.

HMBC experiments are crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular skeleton, including the placement of substituents on the phenyl rings and the thiazolone core. researchgate.netsemanticscholar.orgscirp.orgeie.gr For example, in 5-substituted thiazolidin-4-one derivatives, the H-5 proton shows a 2-bond correlation to C-4 in the HMBC spectrum. eie.gr

These techniques were instrumental in confirming the structure of various thiazolidin-4-one derivatives, where the complete assignment of all proton and carbon signals was achieved through a combination of these 2D NMR experiments. eie.grresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound derivatives.

The most characteristic absorption band in the IR spectra of these compounds is the carbonyl (C=O) stretching vibration of the thiazolone ring, which typically appears in the range of 1690 to 1704 cm⁻¹. arkat-usa.org For instance, in 2-(5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(thien-2-yl)-2-pyrazolin-1-yl)-1,3-thiazol-4(5H)-one, this peak is observed at 1662 cm⁻¹. arkat-usa.org Other important vibrations include the C=N stretching of the thiazole ring, often seen near 1600 cm⁻¹, and various C-H stretching and bending modes of the aromatic rings. nih.gov

Raman spectroscopy offers complementary information. For example, in benzothiazoline-2-thione derivatives, a related class of compounds, FT-Raman spectroscopy combined with DFT calculations has been used to study tautomeric forms and binding capabilities. nih.gov In thiamine, which contains a thiazole ring, Raman spectra show characteristic peaks for ring breathing and deformation modes. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Thiazol-4(5H)-one Derivatives

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Carbonyl (C=O) | 1690-1704 arkat-usa.org | - |

| Imine (C=N) | ~1600 nih.gov | - |

| Aromatic C-H Stretch | 3015-3062 nih.gov | - |

| Aliphatic C-H Stretch | 2910-2935 nih.gov | 2890-2947 scialert.net |

| C-S Stretch | - | 868 researchgate.net |

Data compiled from various sources. nih.govarkat-usa.orgresearchgate.netscialert.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which helps to confirm the molecular formula.

The fragmentation patterns observed in the mass spectra provide valuable structural information. For example, in a series of thiazolyl-pyrazole derivatives, the molecular ion peak (M⁺) was observed, and the fragmentation patterns helped to elucidate the structure. nih.gov In the case of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-thiazol-4(5H)-one, the mass spectrum showed the molecular ion at m/z 356 and the isotopic peak for the chlorine atom at m/z 358.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The absorption bands in the UV-Vis spectrum correspond to the promotion of electrons from lower to higher energy molecular orbitals, typically π-π* and n-π* transitions in these conjugated systems. For 2,5-diphenyl-thiazolo[5,4-d]thiazole, the UV/Vis spectrum in acetonitrile (B52724) shows two bands at 25,600 and 32,900 cm⁻¹, which are assigned to π-π* (LUMO-HOMO) transitions. researchgate.net The position and intensity of these bands can be influenced by the substituents on the phenyl rings and the solvent polarity.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of this compound derivatives in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and the arrangement of molecules in the crystal lattice. nih.gov

Crystal structure analysis of related thiazole derivatives has shown that the crystal packing is often stabilized by various intermolecular interactions, including hydrogen bonds (e.g., C-H···O, N-H···O) and π-π stacking interactions between the aromatic rings. nih.govnih.gov For example, in some thioxotriaza-spiroderivatives, C–H···O, N–H···O, C–H···N, and N–H···S hydrogen bonds form dimeric motifs that stabilize the crystal packing. nih.gov The growth of suitable single crystals for X-ray diffraction can often be achieved by slow evaporation of a solution of the compound in a suitable solvent, such as a polar aprotic solvent like DMSO or DMF.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique in the structural elucidation of newly synthesized chemical compounds. It provides quantitative information about the elemental composition of a substance, which is crucial for verifying its empirical and molecular formula. For derivatives of this compound, this analysis is typically performed to confirm that the synthesized molecule has the expected atomic constituents in the correct ratios.

The most common method for determining the elemental composition of organic compounds, including thiazolone derivatives, is combustion analysis. alevelchemistry.co.uk In this process, a precisely weighed sample of the compound is burned in an excess of oxygen. The combustion converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). youtube.com These products are then collected in separate absorption tubes, and their masses are determined. weebly.com By knowing the mass of CO₂ and H₂O produced, the mass and percentage of carbon and hydrogen in the original sample can be calculated. youtube.com Modern elemental analyzers, often called CHNS analyzers, can simultaneously determine the content of carbon, hydrogen, nitrogen, and sulfur in a single run. scielo.br

The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, serves as strong evidence for the assigned structure of the synthesized derivative. clockss.org High-Resolution Mass Spectrometry (HRMS) can also be employed to provide highly accurate mass measurements, which further corroborates the elemental composition. scielo.brscielo.br

Numerous studies on this compound derivatives report the use of elemental analysis to confirm the structures of the synthesized compounds. The results consistently show a strong correlation between the calculated and experimentally found elemental percentages.

For instance, a series of 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives were synthesized and characterized. scielo.br The elemental analysis for the compound 5-(2,3-Dichlorobenzylidene)-2-[(4,5-diphenylthiazol-2-yl) imino]-1,3-thiazolidin-4-one (C₂₅H₁₅Cl₂N₃OS₂) showed found values of C, 59.04%; H, 2.95%; and N, 8.29%, which are in close agreement with the calculated values of C, 59.06%; H, 2.97%; and N, 8.26%. scielo.br Similarly, for the 2,6-dichloro isomer, the found values were C, 59.09%; H, 2.94%; and N, 8.28%, compared to the same calculated percentages. scielo.br

Further research on other derivatives provided similar validation. For a compound with the molecular formula C₂₄H₁₈N₄OS₂, the calculated elemental composition was C, 65.14%; H, 4.10%; N, 12.66%, while the analysis found C, 65.10%; H, 4.09%; N, 12.68%. scielo.br Another derivative, C₂₃H₁₆N₄OS₂, had calculated values of C, 64.47%; H, 3.76%; N, 13.07%, and found values of C, 64.50%; H, 3.74%; N, 13.09%. scielo.br

The table below presents a compilation of elemental analysis data for several derivatives of this compound from various research findings, demonstrating the consistent agreement between theoretical calculations and experimental outcomes.

Table 1: Elemental Composition Data for this compound Derivatives

| Molecular Formula | Compound Name | Analysis | %C | %H | %N | Source |

| C₂₅H₁₅Cl₂N₃OS₂ | 5-(2,3-Dichlorobenzylidene)-2-[(4,5-diphenylthiazol-2-yl) imino]-1,3-thiazolidin-4-one | Calculated | 59.06 | 2.97 | 8.26 | scielo.br |

| Found | 59.04 | 2.95 | 8.29 | scielo.br | ||

| C₂₅H₁₅Cl₂N₃OS₂ | 5-(2,6-Dichlorobenzylidene)-2-[(4,5-diphenylthiazol-2-yl) imino]-1,3-thiazolidin-4-one | Calculated | 59.06 | 2.97 | 8.26 | scielo.br |

| Found | 59.09 | 2.94 | 8.28 | scielo.br | ||

| C₂₄H₁₈N₄OS₂ | 5-(4-Methylbenzylidene)-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one | Calculated | 65.14 | 4.10 | 12.66 | scielo.br |

| Found | 65.10 | 4.09 | 12.68 | scielo.br | ||

| C₂₃H₁₆N₄OS₂ | 5-Benzylidene-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one | Calculated | 64.47 | 3.76 | 13.07 | scielo.br |

| Found | 64.50 | 3.74 | 13.09 | scielo.br | ||

| C₂₅H₁₇N₃O₃S₂ | 5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one | Calculated | 63.68 | 3.63 | 8.91 | scielo.br |

| Found | 63.69 | 3.60 | 8.93 | scielo.br | ||

| C₂₆H₁₆F₃N₃OS₂ | 5-[4-(Trifluoromethyl)benzylidene]-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one | Calculated | 61.53 | 3.18 | 8.28 | scielo.br |

| Found | 61.55 | 3.20 | 8.25 | scielo.br | ||

| C₁₆H₁₄N₆OS | 5-(2-Phenylhydrazono)-2-(2-(1-(pyridin-4-yl)ethylidene)hydrazinyl)thiazol-4(5H)-one | Calculated | 56.79 | 4.17 | 24.84 | clockss.org |

| Found | 56.64 | 4.10 | 24.79 | clockss.org | ||

| C₁₇H₁₆N₆OS | 5-(2-(p-tolyl)hydrazono)-2-(2-(1-(pyridin-4-yl)ethylidene)hydrazinyl)thiazol-4(5H)-one | Calculated | 57.94 | 4.58 | 23.85 | clockss.org |

| Found | 57.84 | 4.47 | 23.75 | clockss.org |

Computational and Theoretical Chemistry Studies of 2,5 Diphenyl 1,3 Thiazol 4 5h One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been widely utilized to investigate the intricacies of 2,5-diphenyl-1,3-thiazol-4(5H)-one and related structures. researchgate.netlkouniv.ac.in DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for studying relatively large molecules. These calculations provide a wealth of information, from optimized geometries to electronic properties, which are crucial for understanding the molecule's behavior.

Geometric Optimization and Conformational Analysis

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometric optimization calculations, often performed using DFT methods like B3LYP with various basis sets (e.g., 6-31G, 6-311G), are employed to find the minimum energy conformation of this compound. researchgate.netresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Densities, Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Quantum chemical calculations provide access to key electronic descriptors.

HOMO-LUMO Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. Calculations on related thiazole (B1198619) derivatives have been used to determine these energy gaps, providing insights into their potential bioactivity. researchgate.netresearchgate.net

Charge Densities and Molecular Electrostatic Potential (MEP): The distribution of electron density within the molecule can be visualized through charge density maps and the Molecular Electrostatic Potential (MEP). MEP maps are particularly useful for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.netdntb.gov.ua For instance, in a similar thiazole derivative, the negative charge was found to be concentrated around the carbonyl (C=O) group, while the positive region was associated with the phenyl rings. researchgate.net This information is invaluable for predicting how the molecule will interact with biological targets or other reactants. Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and hyperconjugative interactions, which contribute to the molecule's stability. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.combohrium.comacs.org

For derivatives of 1,3-thiazol-4(5H)-one, docking studies have been performed to predict their binding affinity and mode of interaction with various biological targets, such as enzymes and receptors. researchgate.netresearchgate.netdntb.gov.ua These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. acs.org For example, docking studies on thiazole derivatives have been used to predict their binding to proteins like parathyroid hormone secretion stimulant and neuropeptide protein. researchgate.net The results of these simulations can guide the design of new derivatives with improved biological activity.

Molecular Dynamics Simulations for Conformational Stability and Binding Modes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a system over time, providing insights into the conformational stability of the ligand-protein complex and the dynamics of their binding modes. researchgate.net

For thiazole derivatives, MD simulations have been employed to assess the stability of the predicted binding poses obtained from docking studies. researchgate.netacs.org These simulations can reveal how the ligand and protein adapt to each other's presence and can provide a more accurate estimation of the binding free energy. For instance, MD simulations of a thiazolidinone derivative with its target protein were used to explore the dynamic interactions and stability of the complex. acs.org

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties of molecules, such as their vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. semanticscholar.orgccsenet.org These predictions are valuable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds.

By calculating the harmonic vibrational frequencies using DFT methods, it is possible to assign the observed bands in the experimental FT-IR and FT-Raman spectra to specific vibrational modes of the molecule. researchgate.netresearchgate.net The potential energy distribution (PED) analysis helps in making a complete assignment of the vibrational modes. researchgate.net Similarly, the electronic absorption spectra can be predicted by calculating the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net These theoretical predictions have been shown to be in good agreement with experimental data for various thiazole derivatives. researchgate.net

Mechanistic Insights into Chemical Reactions via Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and to identify the rate-determining step.

For reactions involving thiazole derivatives, DFT calculations have been used to investigate reaction mechanisms. For example, the mechanism of the Barton-Kellogg reaction, which involves the formation of thiiranes from the reaction of diphenyldiazomethane with thioketones, has been studied using DFT. researchgate.net These studies revealed that the reaction proceeds through a one-step (3+2) cycloaddition to form a 1,3,4-thiadiazoline intermediate, which then extrudes nitrogen to form a thiocarbonyl ylide. researchgate.net Such mechanistic studies are crucial for understanding the reactivity of thiazole compounds and for designing new synthetic routes.

Photophysical Properties and Potential Optoelectronic Applications

Optical Absorption and Fluorescence Emission Characteristics

While specific spectral data for 2,5-diphenyl-1,3-thiazol-4(5H)-one is not extensively detailed in the available literature, the broader class of 4-hydroxy-1,3-thiazoles, to which its tautomer belongs, is known to exhibit fluorescence. These compounds typically display blue fluorescence, with emission maxima generally falling in the 440–480 nm range. chim.it

The photophysical characteristics are significantly influenced by substituents on the thiazole (B1198619) core. The primary absorption band in these molecules corresponds to a π-π* electronic transition with some intramolecular charge transfer (ICT) character. researchgate.net Derivatization of the 4-hydroxy group, for instance through etherification, can yield blue-emitting dyes with emission wavelengths around 410 nm. researchgate.netresearchgate.net

Table 1: General Fluorescence Characteristics of 4-Hydroxythiazole Derivatives

| Derivative Class | Typical Emission Range | Notes |

|---|---|---|

| Phenyl-substituted 4-hydroxythiazoles | 440 - 480 nm | Exhibit blue fluorescence. chim.it |

| 4-Alkoxy-thiazole derivatives | ~410 nm | Often show high quantum yields. researchgate.netresearchgate.net |

| Pyridyl-substituted 4-hydroxythiazoles | Bathochromic shift vs. phenyl derivatives | Display more reddish absorptions and emissions compared to their phenyl-substituted counterparts. chim.it |

Solvatochromism and Environmental Sensitivity

The photophysical properties of 4-hydroxythiazole derivatives are sensitive to their environment, a phenomenon known as solvatochromism. This sensitivity is often linked to the polarity of the solvent and its ability to form hydrogen bonds. While specific solvatochromic data for this compound is limited, related compounds show a positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases. researchgate.net

A significant demonstration of environmental sensitivity is the response to changes in pH. Upon deprotonation of the 4-hydroxy group in alkaline conditions, analogous 2-aryl-4-hydroxy-5-(2'-hydroxyphenyl)-1,3-thiazoles exhibit a large bathochromic (red) shift in both their absorption (around 70 nm) and emission (around 110 nm) spectra. researchgate.net This indicates a pronounced change in the electronic structure of the molecule upon loss of a proton, making the core structure sensitive to the acidity of its environment. chim.itresearchgate.net

Excited State Dynamics and Fluorescence Quantum Yields

The efficiency of the fluorescence process, known as the fluorescence quantum yield (ΦF), is a critical parameter for optoelectronic applications. For 4-hydroxy-2,5-diphenyl-1,3-thiazole, the quantum yield is noted to be lower than that of its derivatives which contain an additional hydroxyl group on one of the phenyl rings. researchgate.net

Research indicates that the quantum yield of this class of compounds can be significantly modulated through chemical substitution. The introduction of an intramolecular hydrogen bond, for example by adding a 2'-hydroxy group to one of the phenyl rings, can enhance the fluorescence quantum yield by a factor of 2 to 4. researchgate.net Conversely, adding a 2'-amino group tends to lower the quantum yield. researchgate.net Furthermore, derivatizing the 4-hydroxy group via etherification has been shown to produce dyes with high quantum yields, sometimes reaching between 30% and 90%. researchgate.netresearchgate.net Large Stokes shifts observed in some derivatives suggest an intramolecular charge transfer character in the lowest excited state. researchgate.net

Table 2: Relative Fluorescence Quantum Yields (ΦF) of 4-Hydroxy-1,3-Thiazole Derivatives

| Compound | Substituent Effect | Relative Quantum Yield | Reference |

|---|---|---|---|

| 4-Hydroxy-2,5-diphenyl-1,3-thiazole | Parent Compound | Base level | researchgate.net |

| 2-Aryl-4-hydroxy-5-(2'-hydroxyphenyl)-1,3-thiazole | 2'-Hydroxy group (intramolecular H-bond) | Enhanced (2-4 times higher) | researchgate.net |

| 2-Aryl-4-hydroxy-5-(2'-aminophenyl)-1,3-thiazole | 2'-Amino group | Lowered | researchgate.net |

| 4-Alkoxy-1,3-thiazole derivatives | O-alkylation of the 4-hydroxy group | Can be high (up to 90%) | researchgate.netresearchgate.net |

Excitonic Interactions and Aggregation Behavior

In the solid state, the arrangement of molecules relative to one another can lead to collective excited states, known as excitons, which can significantly alter the material's optical properties compared to those in dilute solution. This is often observed as a splitting of absorption bands (Davydov splitting) or the formation of H-aggregates (leading to blue-shifted absorption) or J-aggregates (leading to red-shifted absorption).

For 4-hydroxy-1,3-thiazoles, strong intermolecular hydrogen bonding is a key characteristic that influences their aggregation behavior and solubility. researchgate.net The packing arrangement in the crystal lattice is crucial; for instance, the lack of solid-state emission in some parent hydroxythiazoles is attributed to their crystal packing, whereas their O-acetylated derivatives are fluorescent in the solid state. researchgate.net While no specific studies on the excitonic behavior of this compound were found, a related fused-ring system, 2,5-diphenyl-thiazolo[5,4-d]thiazole, was observed to exhibit an exciton (B1674681) splitting of its absorption spectra in the solid state, which was explained by the specific π-stacking of the molecules. researchgate.net This suggests that aggregation-induced photophysical changes are a relevant aspect of this class of materials.

Potential as Building Blocks in Fluorescent Materials or Optoelectronic Devices

The tunable photophysical properties of the thiazole core make it a promising building block for a variety of functional materials. Thiazole-based compounds are actively being explored for their potential in optoelectronics. researchgate.net Their applications span from fluorescent dyes and probes to more complex systems. chim.it

The ability to modify the core structure to control emission color, quantum yield, and environmental sensitivity makes these compounds attractive for the development of sensors and smart materials. researchgate.netresearchgate.net Furthermore, certain derivatives have been investigated for their potential as hole-transporting materials in organic light-emitting diodes (OLEDs) and as sensitizing dyes in other optoelectronic devices. researchgate.net The propensity of some derivatives, such as 5-phenyl-(2-pyridin-2-yl)-1,3-thiazol-4-ol, to form liquid crystalline phases also highlights the potential of this scaffold in the field of materials science. chim.it

Chemical Reactivity and Transformation Pathways

Tautomerism in the 1,3-Thiazol-4(5H)-one System

Tautomerism is a fundamental characteristic of many heterocyclic systems, and the 1,3-thiazol-4(5H)-one core is no exception. These compounds can exist in equilibrium between different constitutional isomers, primarily through proton transfer.

Keto-Enol Tautomerism : The most relevant tautomerism for 2,5-diphenyl-1,3-thiazol-4(5H)-one is the keto-enol equilibrium. libretexts.orglibretexts.org The keto form, this compound, can interconvert to its enol tautomer, 2,5-diphenyl-1,3-thiazol-4-ol (B1296373). This equilibrium is influenced by factors such as solvent polarity, with non-polar solvents often favoring the internally hydrogen-bonded enol form, while polar aprotic solvents may favor the keto form. masterorganicchemistry.commdpi.comnih.gov The stability of the enol form can be enhanced by conjugation and intramolecular hydrogen bonding. libretexts.org

Amino-Imino Equilibrium : While not directly applicable to the title compound, a related and extensively studied phenomenon in substituted thiazolones is amino-imino tautomerism. researchgate.netbeilstein-journals.org In derivatives such as 2-amino-thiazol-4(5H)-ones, a proton can move between the exocyclic amino group and the endocyclic nitrogen atom, leading to an equilibrium between the amino and imino forms. researchgate.netscielo.br The position of this equilibrium is highly dependent on the nature of the substituents. researchgate.netresearchgate.net Structural studies on related compounds have been crucial in correctly assigning the dominant tautomeric form in both solid and solution phases. bohrium.combohrium.comresearchgate.net

Cycloaddition Reactions and Their Synthetic Utility

The thiazol-4(5H)-one ring and its derivatives are valuable partners in various cycloaddition reactions, providing access to complex spirocyclic and fused heterocyclic systems.

[2+2] Cycloaddition : Derivatives of thiazol-4(5H)-ones, particularly (Z)-4-aryliden-5(4H)-thiazolones, undergo [2+2] photocycloaddition reactions. acs.org Irradiation with blue light promotes the dimerization of the exocyclic C=C bonds, leading to the formation of dispirocyclobutanes with high stereoselectivity. acs.orgrsc.org This reaction is a powerful tool for constructing diaminotruxillic-type structures. rsc.org

[3+2] Cycloaddition : Thiazolium azomethine ylides, which can be generated from thiazole (B1198619) precursors, participate in efficient [3+2] cycloaddition reactions with dipolarophiles like acetylene (B1199291) derivatives. nih.gov This process is synthetically useful for constructing unique pyrrolo[2,1-b]thiazole scaffolds. nih.gov Similarly, in situ generated azomethine ylides can react with isothiazol-3(2H)-ones to afford thiazolidines and oxazolidines. researchgate.net While not a direct reaction of the pre-formed ring, the cycloaddition of aza-oxyallylic cations with isothiocyanates is a method for synthesizing the thiazolidin-4-one ring itself. researchgate.net

[4+2] Cycloaddition (Diels-Alder Type) : 5H-Thiazol-4-ones can act as dienophiles in asymmetric [4+2] annulation reactions with electron-deficient alkenes, catalyzed by dipeptide-based Brønsted bases. nih.gov This protocol provides an efficient route to chiral 1,4-sulfur bridged piperidinones, which are valuable motifs in bioactive compounds. nih.gov Another example is the chiral bifunctional thiourea-catalyzed Diels–Alder reaction between alkylidene thiazolones and olefinic azlactones, which yields spirocyclohexenone thiazolones. acs.org

Table 1: Summary of Cycloaddition Reactions of Thiazol-4(5H)-one Derivatives

| Reaction Type | Thiazolone Reactant | Reagent | Product Type | Ref. |

|---|---|---|---|---|

| [2+2] Photocycloaddition | (Z)-4-Aryliden-5(4H)-thiazolones | Blue light (465 nm) | Dispirocyclobutanes | acs.org, rsc.org |

| [3+2] Cycloaddition | Thiazolium azomethine ylides | Acetylene derivatives | Pyrrolo[2,1-b]thiazoles | nih.gov |

| [4+2] Annulation | 5H-Thiazol-4-ones | Nitroalkenes, 4-oxo-4-arylbutenones | 1,4-Sulfur bridged piperidinones | nih.gov |

| Diels-Alder Reaction | Alkylidene thiazolones | Olefinic azlactones | Spirocyclohexenone thiazolones | acs.org |

Nucleophilic and Electrophilic Reactions of the Thiazol-4(5H)-one Ring

The thiazol-4(5H)-one ring possesses both nucleophilic and electrophilic centers, enabling a diverse range of reactions.

Nucleophilic Character : The proton at the C5 position is acidic due to its proximity to the carbonyl group. rsc.org Deprotonation with a base generates a nucleophilic enolate. beilstein-journals.org This nucleophile can engage in various bond-forming reactions. A notable example is the iridium-catalyzed asymmetric allylation of 5H-thiazol-4-ones, which requires the formation of magnesium enolates to achieve high diastereoselectivity and provides access to enantioenriched tertiary thiols and thioethers. escholarship.org

Electrophilic Character : The carbonyl carbon at the C4 position is an electrophilic site, susceptible to attack by nucleophiles. This can lead to ring-opening reactions, as seen when thiazolones are treated with alkoxides. acs.org Additionally, the phenyl rings attached to the thiazolone core can undergo standard electrophilic substitution reactions, such as halogenation.

Ring Transformations and Rearrangement Reactions

The thiazol-4(5H)-one ring can be transformed into other heterocyclic systems under specific reaction conditions.

Base-Catalyzed Ring Opening and Transformation : Treatment of (Z)-4-aryliden-5(4H)-thiazolones with a base such as sodium ethoxide in refluxing ethanol (B145695) can induce a ring-opening reaction. acs.org The mechanism likely involves nucleophilic attack of the alkoxide at the carbonyl carbon. This is followed by an intramolecular S-attack and protonation, ultimately yielding dihydrothiazoles and, in some cases, fully aromatic thiazoles. acs.org

Thermal Fragmentation and Rearrangement : Certain substituted thiazolones can undergo significant rearrangement upon heating. For instance, the thermal fragmentation of 2-(arylidenehydrazino)-4-(5H)-thiazolone derivatives leads to the formation of 3-phenyl-1,2,4-triazole derivatives as major products. researchgate.net This transformation is proposed to proceed through a free radical mechanism involving the homolysis of C–S and C–N bonds. researchgate.net

Photochemical Ring Contraction : While studied on a related thiadiazine system, photochemical reactions can induce ring contraction. Irradiation of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one resulted in a ring contraction to form a 1,2,5-thiadiazole (B1195012) derivative, demonstrating the potential for skeletal rearrangements of sulfur-nitrogen heterocycles under photochemical conditions. nih.gov

Oxidation and Reduction Chemistry

The redox chemistry of the this compound system has also been explored.

Oxidation : The thiazole ring system can undergo oxidation. researchgate.netmdpi.com More specifically, the enol tautomer, 2,5-diphenyl-1,3-thiazol-4-ol, can be oxidized to form the keto tautomer, 2,5-diphenyl-1,3-thiazol-4-one. Reagents such as potassium permanganate (B83412) or chromium trioxide under acidic conditions are typically used for such oxidations.

Reduction : The thiazolone ring can be reduced to the corresponding thiazolidine. Catalytic hydrogenation, for example using palladium on carbon, can be employed for the reduction of 2,5-diphenyl-1,3-thiazol-4-ol to form 2,5-diphenylthiazolidine. This transformation involves the reduction of the endocyclic imine functionality.

Table 2: Summary of Redox Reactions

| Reaction Type | Substrate | Reagent(s) | Product | Ref. |

|---|---|---|---|---|

| Oxidation | 2,5-Diphenyl-1,3-thiazol-4-ol | Potassium permanganate / Chromium trioxide | 2,5-Diphenyl-1,3-thiazol-4-one | |

| Reduction | 2,5-Diphenyl-1,3-thiazol-4-ol | Catalytic hydrogenation (e.g., Pd/C) | 2,5-Diphenylthiazolidine |

Role of 2,5 Diphenyl 1,3 Thiazol 4 5h One in Organic Synthesis

Building Blocks for Complex Heterocyclic Architectures

The 2,5-diphenyl-1,3-thiazol-4(5H)-one scaffold serves as a foundational building block for the synthesis of more elaborate heterocyclic systems. The presence of an active methylene (B1212753) group at the C-5 position allows for various condensation and addition reactions, extending the molecular framework. arkat-usa.orgrsc.org

One of the most common applications is the Knoevenagel condensation with various aldehydes. arkat-usa.orgnih.gov The acidic protons at the 5-position are readily removed, allowing the thiazolone to react with aldehydes to form 5-arylidene derivatives. arkat-usa.org This reaction is fundamental in creating libraries of compounds where the appended aryl group can be systematically varied to explore structure-activity relationships in medicinal chemistry. For example, reacting 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one, a structurally related compound, with different aryl aldehydes leads to a series of 5-substituted derivatives. scielo.br

Furthermore, the thiazolone nucleus can undergo enantioselective γ-addition reactions with electrophiles like allenoates. rsc.org This reaction, often catalyzed by chiral phosphines, allows for the construction of a new tertiary stereogenic center at the C-5 position, providing access to valuable chiral thioethers. rsc.org The resulting products are important precursors for enantiomerically enriched tertiary thiols. rsc.org

The core structure is also used to create fused heterocyclic systems. Through multi-step synthetic sequences, the thiazolone ring can be incorporated into larger polycyclic architectures, such as thiazolo[3,2-b] arkat-usa.orgscielo.brtriazol-6-ones and imidazo[2,1-b]thiazol-6(5H)-ones. nih.govrsc.org These complex structures are often investigated for their potential biological activities.

Table 1: Examples of Complex Heterocycles Synthesized from Thiazol-4(5H)-one Scaffolds

| Starting Scaffold Type | Reagent | Resulting Complex Heterocycle | Reference |

|---|---|---|---|

| 1,3-Thiazol-4(5H)-one | Aromatic Aldehydes | 5-Arylidene-1,3-thiazol-4(5H)-one | arkat-usa.org |

| 5H-Thiazol-4-one | Allenoates | γ-Adduct with Tertiary Stereocenter | rsc.org |

| Thiazolidin-4-one | --- | Fused Thiazolo[3,2-b] arkat-usa.orgscielo.brtriazol-6-one | nih.gov |

Precursors for Other Organic Reactions

Beyond its role as a structural foundation, this compound and its tautomer, 2,5-diphenyl-1,3-thiazol-4-ol (B1296373), can act as precursors for a variety of organic transformations. The reactivity of the core structure and its substituents allows for the synthesis of diverse derivatives.

Key reactions involving this compound include:

Condensation Reactions : As mentioned, the active methylene group at C-5 readily participates in Knoevenagel-type condensations with aldehydes and ketones. arkat-usa.orgnih.gov

Michael-Type Additions : The nucleophilic character of the C-5 anion allows it to participate in conjugate addition reactions, such as the γ-addition to allenoates, creating new carbon-carbon bonds. rsc.org

Oxidation : The tautomeric hydroxyl group in 2,5-diphenyl-1,3-thiazol-4-ol can be oxidized to yield the corresponding ketone, this compound.

Reduction : The thiazolone ring can be reduced to form the corresponding 2,5-diphenylthiazolidine derivative, altering the electronic properties and geometry of the heterocyclic core.

Substitution : The two phenyl rings attached at positions 2 and 5 are amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups to modulate the molecule's properties.

These transformations highlight the compound's utility as a versatile intermediate, enabling chemists to access a range of structures from a single, readily available precursor.

Scaffold for Scaffold Hopping and Bioisosteric Replacement Strategies

In medicinal chemistry, the concepts of scaffold hopping and bioisosteric replacement are crucial strategies for lead generation and optimization. nih.govnih.gov Scaffold hopping involves replacing the central core of a known active compound with a different chemical scaffold to discover new drug candidates, potentially with improved properties or novel intellectual property. nih.gov Bioisosteric replacement is the substitution of a functional group with another that has similar physical or chemical properties, aiming to maintain or improve biological activity. nih.govnih.gov

The this compound structure is an attractive scaffold for these strategies. Thiazole (B1198619) and thiazolidinone cores are considered "privileged structures" in medicinal chemistry, as they appear in numerous biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govmdpi.comresearchgate.net

The rigid thiazolone ring serves as a well-defined three-dimensional framework. The phenyl groups at the C-2 and C-5 positions act as vectors that can be functionalized to probe interactions with biological targets. By modifying these substituents, chemists can explore the chemical space around the core scaffold.

This thiazolone scaffold can be used as a bioisosteric replacement for other five-membered heterocyclic rings or even different core structures in known drugs. Its specific arrangement of hydrogen bond donors and acceptors, coupled with its defined geometry, allows it to mimic the binding mode of other molecular frameworks. The design of novel compounds often involves combining the thiazol-4(5H)-one scaffold with other pharmacophores, such as a β-phenyl-α,β-unsaturated carbonyl template, to create hybrid molecules with potential therapeutic applications. bohrium.com This strategic use of the scaffold facilitates the development of new chemical entities with desired biological profiles.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,5-Diphenyl-1,3-thiazol-4-ol |

| 2,5-diphenylthiazolidine |

| 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one |

| 5-Arylidene-1,3-thiazol-4(5H)-one |

| 5-methyl-2-phenylthiazol-4(5H)-one |

| 5,5-diphenyl-2,3-dihydroimidazo-[2,1-b]thiazol-6(5H)-one |

Mechanistic Investigations and Biological Interactions at the Molecular Level

Enzyme Inhibition Studies: Molecular Mechanisms of Action (e.g., Tyrosinase Inhibition, PRMT1 Inhibition)

The 2,5-diphenyl-1,3-thiazol-4(5H)-one scaffold is a cornerstone for the development of potent enzyme inhibitors, with significant research focused on tyrosinase and growing interest in its potential against other enzymes like Protein Arginine Methyltransferase 1 (PRMT1).

Tyrosinase Inhibition:

Derivatives of this compound have been extensively studied as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. Kinetic studies have been instrumental in elucidating the mechanism of inhibition. For instance, certain (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one ((Z)-BPT) derivatives have demonstrated potent tyrosinase inhibitory activity, significantly exceeding that of the standard inhibitor, kojic acid. orientjchem.org Kinetic analysis through Lineweaver-Burk plots revealed that some of these derivatives act as competitive inhibitors, suggesting they bind to the active site of the enzyme, likely competing with the substrate L-DOPA. orientjchem.org Other derivatives have been identified as mixed-type inhibitors. orientjchem.org In silico docking studies have supported these findings, showing that these compounds can strongly bind to the active sites of both mushroom and human tyrosinases. orientjchem.org The β-phenyl-α,β-unsaturated carbonyl (PUSC) template, a key structural feature in many active derivatives, is considered essential for this inhibitory activity.

PRMT1 Inhibition:

Protein Arginine Methyltransferases (PRMTs) are crucial in various cellular processes, and their overexpression is linked to diseases like cancer. mdpi.com PRMT1 is the most prevalent type I PRMT, responsible for asymmetric dimethylation of arginine residues. mdpi.comfrontiersin.org While specific studies on this compound as a direct PRMT1 inhibitor are not extensively documented, the broader class of heterocyclic compounds is under investigation. PRMT1 inhibitors typically function by competing with the S-adenosyl-L-methionine (SAM) cofactor or the protein substrate. frontiersin.orgnih.gov Molecular docking studies on potential PRMT1 inhibitors often target the SAM binding site or the substrate-binding pocket. frontiersin.orgnih.gov Given the structural diversity and proven enzyme inhibitory capacity of thiazole (B1198619) derivatives, the this compound core represents a potential scaffold for designing novel PRMT1 inhibitors.

Structure-Activity Relationship (SAR) Analyses for Molecular Recognition (excluding clinical efficacy)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. SAR analyses have provided valuable insights into the molecular features required for potent bioactivity.

For tyrosinase inhibition , the substitution pattern on the benzylidene moiety at the C5 position is critical.

Hydroxyl and Alkoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring significantly influence activity. For example, a 2,4-dihydroxy substitution on the benzylidene ring of a (Z)-BPT derivative resulted in an inhibitory potency 189 times greater than kojic acid. orientjchem.org A 3,4-dihydroxy group also conferred strong activity. mdpi.com The exchange of methoxy and hydroxyl groups can drastically reduce activity, highlighting the importance of their specific placement for interaction with the enzyme's active site. mdpi.com

Halogens: The introduction of halogen atoms can also modulate activity. A 3-bromo substituent was found to decrease activity, whereas two bromo substituents at the 3 and 5 positions increased it. mdpi.com

For antimicrobial activity , SAR studies on related thiazolidinone derivatives reveal key features for potency:

Substitutions at C5: The nature of the benzylidene group at the 5-position of the thiazolidin-4-one ring plays a significant role. Derivatives with a 2,6-dichlorobenzylidene group have shown enhanced antibacterial activity, particularly against K. pneumoniae. scielo.brusp.br Other effective substituents include 2,6-dihydroxybenzylidene and (1H-pyrrol-2-yl)methylene groups. usp.br

Substitutions at N3 and C2: Modifications at the N3 and C2 positions of the thiazolidinone ring are also crucial. The presence of different aryl groups at these positions can fine-tune the antimicrobial spectrum and potency. scielo.br For instance, in a series of pyrazolyl-thiazole hybrids, the substitution on the phenyl ring at the 4-position of the thiazole influenced the activity against specific bacterial strains like P. mirabilis. acs.org

In Vitro Cellular Pathway Modulation: Focus on Molecular Targets and Signaling Cascades

Thiazole derivatives, including those based on the this compound scaffold, have been shown to modulate various cellular pathways, primarily in the context of cancer cell lines.

Research indicates that these compounds can induce apoptosis , or programmed cell death. The underlying mechanism often involves the intrinsic mitochondrial pathway. Some 5-ene-2-arylaminothiazol-4(5H)-one derivatives have been observed to reduce the mitochondrial membrane potential in breast cancer cells. nih.gov This disruption leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Specifically, the activation of caspases 7, 8, 9, and 10 has been reported. nih.gov

Furthermore, these compounds can affect the expression levels of key regulatory proteins involved in apoptosis. Studies have shown modulation of tumor protein p53 and cytochrome C, which are central to the apoptotic process. nih.gov In some leukemia cell lines, thiazole derivatives have been shown to disrupt the mitochondrial membrane potential, activate Caspase-3, and induce the release of Cytochrome C. ksbu.edu.tr

In the context of melanogenesis, besides direct tyrosinase inhibition, certain derivatives can also modulate signaling cascades that control the expression of the tyrosinase enzyme itself. orientjchem.org Western blot analysis has revealed that some (Z)-BPT derivatives can inhibit tyrosinase expression in B16F10 melanoma cells, suggesting an impact on the upstream signaling pathways that regulate melanogenesis. orientjchem.org

Antimicrobial Activity: Elucidation of Molecular Targets and Resistance Mechanisms (in vitro)

Derivatives of the thiazole and thiazolidinone core structure exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. usp.br

Molecular Targets: The antimicrobial action of thiazolidinone derivatives is often attributed to their ability to interfere with essential bacterial processes. While the precise targets for every derivative are not always fully elucidated, research points to several key enzymes and pathways:

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets for quinolone antibiotics. Some thiazole-containing hybrids have been investigated for their potential to inhibit these enzymes. nih.govresearchgate.net Molecular docking studies suggest that these compounds can fit into the active sites of these enzymes, such as the DNA gyrase subunit B, disrupting their function and leading to bacterial cell death. researchgate.net A key advantage of targeting both enzymes simultaneously is the potential to reduce the frequency of resistance development. nih.gov